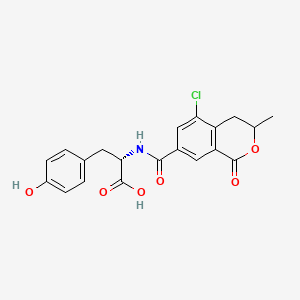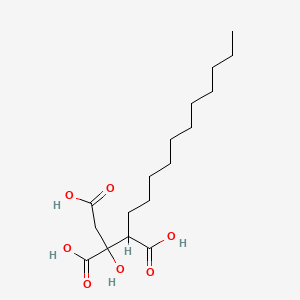
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine is a complex organic compound characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific catalysts and solvents are used to facilitate these reactions under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may result in the removal of specific functional groups or the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine include other multi-alkylated benzene derivatives, such as:
- N~1~,N~1~,N~2~,N~2~-Tetraethyl-3,5,6-trimethylbenzene-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetramethyl-3,5,6-triethylbenzene-1,2-diamine
Uniqueness
The uniqueness of N1,N~1~,N~2~,N~2~,N~4~,N~4~-Hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine lies in its specific arrangement of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
64672-96-4 |
|---|---|
Formule moléculaire |
C21H39N3 |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N,4-N,4-N-hexaethyl-3,5,6-trimethylbenzene-1,2,4-triamine |
InChI |
InChI=1S/C21H39N3/c1-10-22(11-2)19-16(7)17(8)20(23(12-3)13-4)21(18(19)9)24(14-5)15-6/h10-15H2,1-9H3 |
Clé InChI |
QLLRSHJVDCWHOA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=C(C(=C1C)C)N(CC)CC)N(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
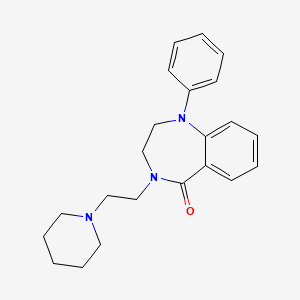
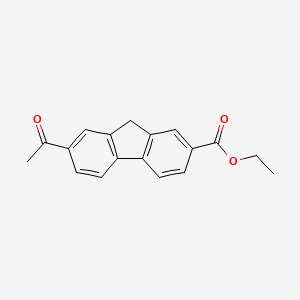
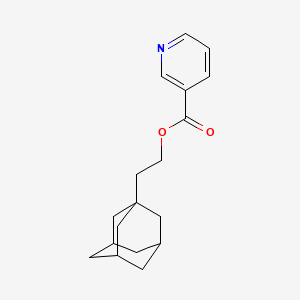
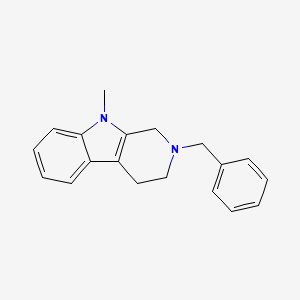
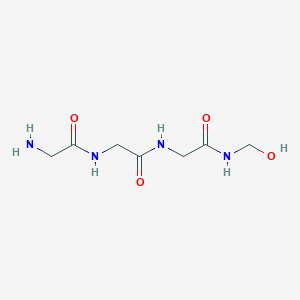
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)
